molecular formula C16H13NO4S B13374106 3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

Cat. No.: B13374106
M. Wt: 315.3 g/mol
InChI Key: RDPWFYCMGXTBHU-UVTDQMKNSA-N
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Description

3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide typically involves the condensation of 4-hydroxybenzaldehyde with 2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives of the benzothiazine ring .

Scientific Research Applications

3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.

    3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its potential as an anticancer agent.

    4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide: Investigated for its antioxidant and antimicrobial properties.

Uniqueness

3-(4-hydroxybenzylidene)-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide is unique due to its specific structural features and the presence of the hydroxybenzylidene group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one

InChI

InChI=1S/C16H13NO4S/c1-17-14(10-11-6-8-12(18)9-7-11)16(19)13-4-2-3-5-15(13)22(17,20)21/h2-10,18H,1H3/b14-10-

InChI Key

RDPWFYCMGXTBHU-UVTDQMKNSA-N

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=CC=CC=C3S1(=O)=O

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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